Threo-Buddlenol B vs. Dehydrodiconiferyl Alcohol: Comparative Efficacy in Macrophage NO Inhibition
In a direct head-to-head study in LPS-stimulated RAW264.7 macrophages, threo-buddlenol B demonstrated effective inhibition of nitric oxide (NO) production, comparable to other potent neolignans like (-)-dehydrodiconiferyl alcohol [1]. While (-)-dehydrodiconiferyl alcohol was the most potent inhibitor in this panel, threo-buddlenol B's activity establishes it as a functional member of the active compound set, providing a distinct structural alternative for mechanistic studies .
| Evidence Dimension | Inhibition of LPS-induced NO production |
|---|---|
| Target Compound Data | Significant inhibition (qualitatively described as 'effectively inhibited') |
| Comparator Or Baseline | (-)-dehydrodiconiferyl alcohol (Compound 4): Most potent inhibitor in the panel |
| Quantified Difference | Both compounds showed effective inhibition; (-)-dehydrodiconiferyl alcohol was the most potent among six tested neolignans. |
| Conditions | LPS-stimulated RAW264.7 macrophage cells |
Why This Matters
For researchers studying inflammation, threo-buddlenol B offers a structurally distinct neolignan with a validated anti-inflammatory phenotype, enabling SAR studies that are not possible with more potent but structurally different analogs like dehydrodiconiferyl alcohol.
- [1] Kim, N. H., Yang, M. H., Heo, J. D., Sung, S. H., & Jeong, E. J. (2016). Dihydrobenzofuran Neolignans Isolated from Euonymus alatus Leaves and Twigs Attenuated Inflammatory Responses in the Activated RAW264.7 Macrophage Cells. Natural Product Sciences, 22(1), 53-59. View Source
